molecular formula C8H8F2N4 B2479482 3-(Azidomethyl)-5-(1,1-difluoroethyl)pyridine CAS No. 2408970-52-3

3-(Azidomethyl)-5-(1,1-difluoroethyl)pyridine

Cat. No.: B2479482
CAS No.: 2408970-52-3
M. Wt: 198.177
InChI Key: AOSULRQTYIBBQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Azidomethyl)-5-(1,1-difluoroethyl)pyridine is a chemical compound that features a pyridine ring substituted with an azidomethyl group at the 3-position and a 1,1-difluoroethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azidomethyl)-5-(1,1-difluoroethyl)pyridine typically involves multiple steps:

    Starting Material: The synthesis begins with a pyridine derivative that has the appropriate substituents.

    Difluoroethylation: The 1,1-difluoroethyl group is introduced using difluoromethylating agents, often under the influence of catalysts to ensure regioselectivity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and safety. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(Azidomethyl)-5-(1,1-difluoroethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.

    Reduction: The azide group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

    Oxidation: Nitro or nitrile derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the substituents introduced.

Scientific Research Applications

3-(Azidomethyl)-5-(1,1-difluoroethyl)pyridine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural properties make it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe or a precursor in the study of biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 3-(Azidomethyl)-5-(1,1-difluoroethyl)pyridine depends on its application:

    Medicinal Chemistry: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition.

    Materials Science: The compound’s electronic properties can influence the behavior of materials in which it is incorporated, affecting conductivity, reactivity, or stability.

Comparison with Similar Compounds

Similar Compounds

    3-(Azidomethyl)pyridine: Lacks the difluoroethyl group, which may affect its reactivity and applications.

    5-(1,1-Difluoroethyl)pyridine: Lacks the azidomethyl group, which may limit its use in certain synthetic applications.

Properties

IUPAC Name

3-(azidomethyl)-5-(1,1-difluoroethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N4/c1-8(9,10)7-2-6(3-12-5-7)4-13-14-11/h2-3,5H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOSULRQTYIBBQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC(=C1)CN=[N+]=[N-])(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.